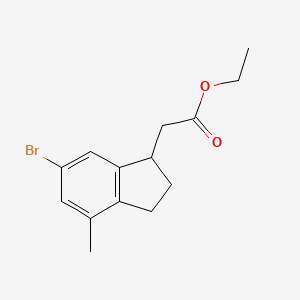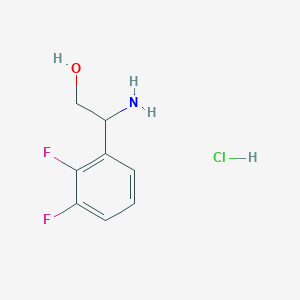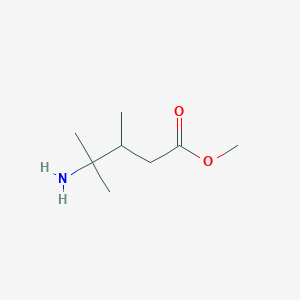
Methyl 4-amino-3,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3,4-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of Methyl 3,4-dimethylpentanoate
Starting Material: Methyl 3,4-dimethylpentanoate.
Reagent: Ammonia or an amine source.
Conditions: The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogenation conditions.
-
Reductive Amination
Starting Material: 3,4-dimethylpentanone.
Reagents: Ammonia or primary amine, reducing agent like sodium cyanoborohydride.
Conditions: The reaction is carried out in an organic solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of Methyl 4-amino-3,4-dimethylpentanoate often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can yield alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Products: Substitution reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Methyl 4-amino-3,4-dimethylpentanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its amino group and ester functionality make it a versatile scaffold for designing bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Methyl 4-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active amine.
Molecular Targets and Pathways
Enzymes: The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
-
Methyl 2-amino-4,4-dimethylpentanoate
- Similar structure but with the amino group at a different position.
- Used in similar applications but may have different reactivity and biological activity.
-
Ethyl 4-amino-3,4-dimethylpentanoate
- Ethyl ester instead of methyl ester.
- Slightly different physical and chemical properties.
-
Methyl 4-amino-3,3-dimethylpentanoate
- Different methyl group positioning.
- May exhibit different steric effects and reactivity.
Uniqueness
Methyl 4-amino-3,4-dimethylpentanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-amino-3,4-dimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(8(2,3)9)5-7(10)11-4/h6H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMANDXPJALSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
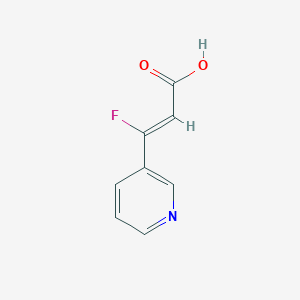
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
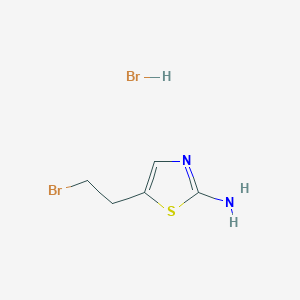
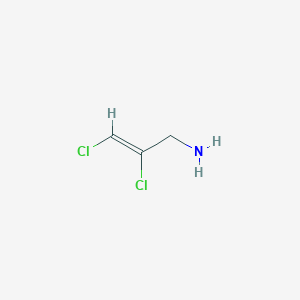

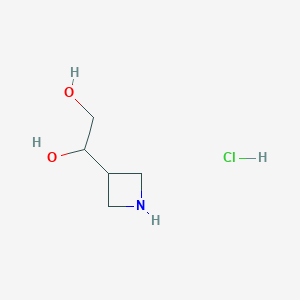
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)

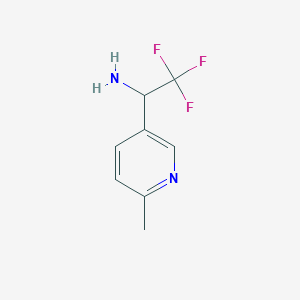
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
